N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a methoxyphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps, starting with the preparation of the thiazole ring. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, followed by the formation of the benzamide group via an amide coupling reaction using reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for the Hantzsch thiazole synthesis and automated systems for the amide coupling reactions to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl₃) as a catalyst.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Introduction of various substituents on the benzene ring.
Scientific Research Applications
N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may bind to enzymes or receptors, inhibiting their activity or modulating their function. The thiazole ring and benzamide group are key structural features that facilitate these interactions, often through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- **N-[4-(METHOXYCARBONYL)PHENYL]-1,3-THIAZOL-2-YL]BENZAMIDE
- **N-[4-(METHYLCARBAMOYL)PHENYL]-1,3-THIAZOL-2-YL]BENZAMIDE
Uniqueness
N-[4-({[(3-METHOXYPHENYL)METHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to the presence of the methoxyphenyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to certain molecular targets, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C20H19N3O3S |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-[4-[2-[(3-methoxyphenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
InChI |
InChI=1S/C20H19N3O3S/c1-26-17-9-5-6-14(10-17)12-21-18(24)11-16-13-27-20(22-16)23-19(25)15-7-3-2-4-8-15/h2-10,13H,11-12H2,1H3,(H,21,24)(H,22,23,25) |
InChI Key |
XHXVDODMBAQBJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=O)CC2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.